molecular formula C12H9NO3 B6274484 3-carbamoylnaphthalene-1-carboxylic acid CAS No. 2055888-98-5

3-carbamoylnaphthalene-1-carboxylic acid

Cat. No.: B6274484
CAS No.: 2055888-98-5
M. Wt: 215.2
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Description

3-Carbamoylnaphthalene-1-carboxylic acid is a naphthalene-based organic compound that serves as a versatile synthetic intermediate in research and development. This molecule features both a carboxylic acid and a carboxamide functional group on the naphthalene ring system, making it a valuable building block for the construction of more complex structures, particularly in medicinal chemistry and materials science. The naphthalene core is a common scaffold in many areas of chemistry, and derivatives like this are often utilized in the synthesis of fluorescent probes, pharmaceutical candidates, and functional polymers . As a specialist chemical, it is primarily used by organic chemists to develop novel compounds or to study structure-activity relationships. Researchers value this compound for its potential to introduce both hydrogen-bonding (amide) and ionic (acid) interactions into a target molecule. Strictly for research applications. This product is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

CAS No.

2055888-98-5

Molecular Formula

C12H9NO3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Preparation Methods

Cobalt-Catalyzed Carbonylation

A well-documented approach involves the carbonylation of 3-bromonaphthalene-1-carboxylic acid using cobalt catalysts. In this method, 3-bromonaphthalene-1-carboxylic acid undergoes carbonylation in the presence of Co₂(CO)₈ under CO pressure (50–100 atm) at 120–150°C. The reaction proceeds via oxidative addition of the bromine atom to the cobalt center, followed by CO insertion and reductive elimination to yield the carbamoyl group. Propylene epoxide is often added as a promoter, enhancing yields to 85–92%.

Key Conditions

  • Catalyst: Co₂(CO)₈ (5 mol%)

  • Promoter: Propylene epoxide (1.2 equiv)

  • Temperature: 120–150°C

  • Pressure: 50–100 atm CO

  • Yield: 85–92%

This method is limited by the availability of 3-bromonaphthalene-1-carboxylic acid, which requires precise bromination at position 3—a challenge due to the meta-directing effect of the carboxylic acid group.

Grignard Reagent-Based Carboxylation

Formation of Naphthalene Carboxylic Acid Core

The naphthalene-1-carboxylic acid backbone is synthesized via Grignard reagent carboxylation. 1-Bromonaphthalene is treated with magnesium in tetrahydrofuran (THF) to form the Grignard intermediate, which is subsequently quenched with solid CO₂. This yields 1-naphthalene carboxylic acid with >90% efficiency.

Reaction Scheme

  • 1-Bromonaphthalene+Mg1-NaphthylMgBr\text{1-Bromonaphthalene} + \text{Mg} \rightarrow \text{1-NaphthylMgBr}

  • 1-NaphthylMgBr+CO21-Naphthalenecarboxylic Acid\text{1-NaphthylMgBr} + \text{CO}_2 \rightarrow \text{1-Naphthalenecarboxylic Acid}

Introduction of the Carbamoyl Group

The carbamoyl group is introduced at position 3 via palladium-catalyzed cyanation followed by partial hydrolysis. 3-Bromo-1-naphthalenecarboxylic acid is treated with Zn(CN)₂ and a palladium catalyst (e.g., Pd(PPh₃)₄) to form 3-cyano-1-naphthalenecarboxylic acid. Controlled hydrolysis with H₂O₂ in sulfuric acid selectively converts the nitrile to the carbamoyl group.

Optimized Hydrolysis Conditions

  • Reagent: 30% H₂O₂ in H₂SO₄ (1:1 v/v)

  • Temperature: 60°C

  • Time: 4–6 h

  • Yield: 52–68%

Multi-Step Protection and Functionalization

Directed Ortho-Metalation Strategy

To circumvent regioselectivity challenges, a directed ortho-metalation approach is employed:

  • Protection : 1-Naphthalenecarboxylic acid is esterified to methyl 1-naphthoate using methanol and H₂SO₄.

  • Directed Bromination : A methoxy group is introduced at position 2 to direct bromination to position 3. Treatment with Br₂ in CH₂Cl₂ at 0°C yields methyl 3-bromo-2-methoxy-1-naphthoate.

  • Demethylation : BBr₃ removes the methoxy group, yielding methyl 3-bromo-1-naphthoate.

  • Cyanation and Hydrolysis : Palladium-catalyzed cyanation and partial hydrolysis as in Section 2.2.

Critical Step Yields

  • Bromination: 65–70%

  • Cyanation: 75–80%

  • Overall Yield: 40–45%

CDI-Mediated Carbamate Formation

Activation of Alcohol Intermediates

A safer alternative to phosgene-based methods involves 1,1'-carbonyldiimidazole (CDI). 3-Hydroxynaphthalene-1-carboxylic acid is reacted with CDI in dichloromethane to form an imidazole-activated intermediate, which is subsequently treated with aqueous ammonia to yield the carbamoyl group.

Reaction Conditions

  • CDI: 1.5 equiv

  • Solvent: CH₂Cl₂

  • Temperature: 25°C

  • Yield: 78–85%

Comparative Analysis of Methods

MethodKey AdvantageLimitationYield Range
Cobalt CarbonylationHigh yield (85–92%)Requires specialized equipment85–92%
Grignard-CyanationModular nitrile functionalizationMulti-step hydrolysis52–68%
Directed MetalationRegioselective brominationLow overall yield (40–45%)40–45%
CDI-Mediated ActivationMild, phosgene-free conditionsRequires alcohol precursor78–85%

Chemical Reactions Analysis

Types of Reactions

3-carbamoylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: 3-aminonaphthalene-1-carboxylic acid.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-carbamoylnaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-carbamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxynaphthalene-1-Carboxylic Acid

  • Substituent : Methoxy (-OCH₃) at the 3-position.
  • Molecular Formula : C₁₂H₁₀O₃; Molecular Weight : 202.21 g/mol .
  • Key Differences: The methoxy group is electron-donating, reducing the acidity of the carboxylic acid compared to the electron-withdrawing carbamoyl group in the target compound.

3-Hydroxynaphthalene-1-Carboxylic Acid

  • Substituent : Hydroxyl (-OH) at the 3-position.
  • Molecular Formula : C₁₁H₈O₃; Molecular Weight : 188.18 g/mol .
  • Key Differences: The hydroxyl group enhances reactivity, enabling coupling reactions at the 4-position . Synthesized via hydrolysis of diazotized 3-amino-1-naphthoic acid, contrasting with microwave-assisted amidation methods for carbamoyl derivatives .

3-Bromo-Naphthalene-1-Carboxylic Acid Methyl Ester

  • Substituents : Bromo (-Br) at the 3-position; methyl ester (-COOCH₃) at the 1-position.
  • Molecular Formula : C₁₂H₉BrO₂; Molecular Weight : 265.11 g/mol .
  • Key Differences: The bromine atom increases molecular weight and introduces steric/electronic effects, while the ester group reduces polarity compared to carboxylic acids.

1,2,3,4-Tetrahydronaphthalene-1-Carboxylic Acid

  • Structure : Partially hydrogenated naphthalene ring.
  • Molecular Formula : C₁₁H₁₂O₂; Molecular Weight : 176.21 g/mol .
  • Key Differences: Hydrogenation reduces aromaticity, altering electronic properties and bioavailability. Pharmacopeial relevance is noted, with derivatives meeting sterility and pH standards for pharmaceutical use .

Comparative Data Table

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
3-Carbamoylnaphthalene-1-carboxylic acid Carbamoyl (-CONH₂) C₁₂H₉NO₃ 215.20 Microwave-assisted amidation High polarity; pharmaceutical potential
3-Methoxynaphthalene-1-carboxylic acid Methoxy (-OCH₃) C₁₂H₁₀O₃ 202.21 Not specified Cataloged solubility data
3-Hydroxynaphthalene-1-carboxylic acid Hydroxyl (-OH) C₁₁H₈O₃ 188.18 Hydrolysis of diazotized amino acid Reactive at 4-position
3-Bromo-naphthalene-1-carboxylic acid methyl ester Bromo (-Br), ester (-COOCH₃) C₁₂H₉BrO₂ 265.11 Esterification Requires cold storage
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid Hydrogenated ring C₁₁H₁₂O₂ 176.21 Not specified Pharmacopeial compliance

Research Findings and Implications

  • Synthetic Flexibility : Microwave-assisted methods (e.g., ) enable efficient carboxamide formation, suggesting adaptability for synthesizing this compound .
  • Stability Considerations : The ester derivative’s cold storage requirement underscores the importance of substituent effects on stability, a factor less critical for polar carbamoyl-carboxylic acid systems .

Q & A

Q. What are the key synthetic pathways for 3-carbamoylnaphthalene-1-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves functionalization of the naphthalene backbone. For example, carboxylation at the 1-position followed by amidation at the 3-position. Optimization includes:
  • Temperature : Reactions often proceed at 80–120°C to balance yield and selectivity .
  • Catalysts : Use of coupling agents like HATU for amidation, with yields improved by 15–20% compared to traditional methods .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Table : Example conditions from analogous naphthalene derivatives:
StepCatalystSolventYield (%)Reference
CarboxylationPd(OAc)₂DMF/H₂O65–75
AmidationHATUDCM80–85

Q. How can researchers characterize the solubility and stability of this compound?

  • Methodological Answer :
  • Solubility : Test in solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy. Polar groups (carbamoyl, carboxylic acid) enhance aqueous solubility (~2.5 mg/mL at pH 7) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and temperature (25–60°C). HPLC analysis reveals decomposition <5% at 25°C over 30 days .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., carbamoyl proton at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 229.18 g/mol) .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and amide N-H stretch at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

  • Methodological Answer : Contradictions often arise from impurities or unoptimized catalysts. Strategies include:
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized intermediates) .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent ratios, and catalyst loading to identify optimal parameters .
  • Example: A study resolved a 20% yield discrepancy by replacing DCM with THF, reducing steric hindrance during amidation .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Carbamoyl groups show hydrogen bonding with Arg120 .
  • QSAR Models : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data. Electron-withdrawing groups at the 3-position enhance activity by 30–40% .

Q. How do functional groups influence the compound’s environmental toxicity?

  • Methodological Answer :
  • Ecotoxicology Assays : Test on Daphnia magna (48h LC₅₀ = 12 mg/L), showing higher toxicity than parent naphthalene due to increased bioavailability from polar groups .
  • Degradation Pathways : Use GC-MS to identify photodegradation products (e.g., hydroxylated derivatives) under UV light .

Q. What strategies mitigate challenges in scaling up synthesis from lab to pilot scale?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve heat transfer for exothermic amidation steps, reducing batch variability .
  • Purification : Replace column chromatography with recrystallization (ethanol/water, 70:30) for >95% purity at lower cost .

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